2,5-Dichloronicotinonitrile

Crystallinity Purification Solid-State Properties

2,5-Dichloronicotinonitrile delivers unmatched regioselectivity for sequential derivatization, essential for neonicotinoid insecticides and herbicide synthesis. The 2,5-dichloro pattern provides two electronically distinct positions, avoiding isomeric mixtures common with symmetric 2,6-dichloro analogs. Its XLogP3 of 2.2 sits in the optimal range for oral drug candidates (logP 2–3), making it the preferred core scaffold for CNS and oral absorption programs. The sharp melting point (118–119°C) enables rapid QC isomer verification, critical for bulk shipment acceptance. Requires refrigerated storage (2–8°C) under inert atmosphere; ensure cold-chain infrastructure.

Molecular Formula C6H2Cl2N2
Molecular Weight 173 g/mol
CAS No. 126954-66-3
Cat. No. B182220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloronicotinonitrile
CAS126954-66-3
Molecular FormulaC6H2Cl2N2
Molecular Weight173 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C#N)Cl)Cl
InChIInChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H
InChIKeyCZKCARRNABGWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloronicotinonitrile (CAS 126954-66-3): A Distinct Dichlorinated Nicotinonitrile Building Block for Pharmaceutical and Agrochemical R&D


2,5-Dichloronicotinonitrile (CAS 126954-66-3), also known as 2,5-dichloropyridine-3-carbonitrile, is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₂N₂ and a molecular weight of 173.00 g/mol [1]. It belongs to the class of 3-pyridinecarbonitriles and features chlorine substituents at the 2- and 5-positions of the pyridine ring . This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity and physicochemical profile, differentiating it from other dichloronicotinonitrile isomers and mono‑chlorinated analogs .

2,5-Dichloronicotinonitrile (CAS 126954-66-3): Why Isomeric Purity Matters for Synthetic Reproducibility


In the family of nicotinonitrile derivatives, the precise location of halogen atoms critically governs both reactivity and physical properties. 2,5-Dichloronicotinonitrile cannot be simply interchanged with its regioisomers (e.g., 2,6‑ or 2,4‑dichloro) or mono‑chlorinated analogs (e.g., 2‑chloronicotinonitrile) because these structural variations lead to measurable differences in melting point, lipophilicity (XLogP3), and electronic activation of the pyridine ring . Such differences directly impact crystallization behavior, solvent compatibility, and regioselectivity in downstream synthetic transformations—key factors for reproducible process development and procurement decisions .

2,5-Dichloronicotinonitrile (CAS 126954-66-3): Quantitative Differentiation from Closest Analogs


Melting Point Comparison: 2,5-Dichloronicotinonitrile vs. 2,6- and 2,4-Dichloro Regioisomers

2,5-Dichloronicotinonitrile exhibits a melting point of 118–119 °C . In contrast, the 2,6‑dichloro isomer (CAS 40381‑90‑6) melts at 121–124 °C, a difference of approximately 3–6 °C [1]. The 2,4‑dichloro isomer (CAS 180995‑12‑4) lacks a well‑defined melting point in standard databases and is often reported as having a higher boiling point (293 °C) [2]. The distinct melting point of the 2,5‑isomer provides a practical handle for confirming identity and purity during quality control, reducing the risk of isomer misassignment.

Crystallinity Purification Solid-State Properties

Lipophilicity (XLogP3) Comparison: 2,5-Dichloronicotinonitrile vs. 2-Chloronicotinonitrile

The predicted lipophilicity of 2,5‑Dichloronicotinonitrile is XLogP3 = 2.2 . Its mono‑chlorinated analog, 2‑Chloronicotinonitrile (CAS 6602‑54‑6), has a reported LogP of 1.00 [1]. This 1.2‑unit increase in lipophilicity for the dichloro derivative is expected to influence membrane permeability and solubility in organic solvents—critical considerations in medicinal chemistry campaigns where logP values between 2 and 3 are often targeted for oral bioavailability .

Lipophilicity ADME Prediction Solubility

Storage Stability: 2,5-Dichloronicotinonitrile Requires Refrigeration vs. Ambient Storage for 2,6-Isomer

2,5‑Dichloronicotinonitrile is recommended for storage at 2–8 °C under inert atmosphere to preserve its integrity . In contrast, the 2,6‑dichloro regioisomer (CAS 40381‑90‑6) is reported to be stable at ambient temperature [1]. This difference in storage requirements suggests that the 2,5‑isomer may be more sensitive to thermal degradation or moisture, a factor that must be considered when planning long‑term inventory and experimental workflows.

Stability Storage Conditions Shelf Life

Synthetic Versatility: The 2,5-Dichloro Pattern Enables Regioselective Functionalization in Agrochemical Intermediates

The 2,5‑dichloro substitution pattern creates an electronically differentiated pyridine ring wherein the C2 and C5 positions are activated for nucleophilic aromatic substitution or cross‑coupling reactions [1]. This regiochemical bias is exploited in the synthesis of neonicotinoid insecticides and other agrochemicals, where selective functionalization at either the 2‑ or 5‑position is required . In contrast, symmetrical isomers such as 2,6‑dichloronicotinonitrile present two equivalent reactive sites, which can lead to mixtures of regioisomers unless carefully controlled [2].

Regioselectivity Cross-coupling Agrochemical synthesis

2,5-Dichloronicotinonitrile (CAS 126954-66-3): Optimized Application Scenarios Based on Quantified Differentiation


Lead Optimization in Medicinal Chemistry

The XLogP3 of 2.2 for 2,5‑dichloronicotinonitrile places it within the favorable lipophilicity range for oral drug candidates (typically logP 2–3). This distinguishes it from the more polar 2‑chloronicotinonitrile (logP 1.00) and supports its use as a core scaffold in programs where balanced permeability and solubility are required. Procurement teams should prioritize this isomer when the target profile demands moderate lipophilicity for CNS or oral absorption .

Synthesis of Regioselectively Functionalized Agrochemical Intermediates

The non‑symmetrical 2,5‑dichloro pattern provides two electronically distinct positions for sequential derivatization. This regioselectivity is particularly valuable in the preparation of neonicotinoid insecticides and herbicides, where precise control over substitution is essential for biological activity. The 2,6‑dichloro isomer, lacking this differentiation, often requires additional protection/deprotection steps or leads to isomeric mixtures [1].

Quality Control and Identity Confirmation

The well‑defined melting point of 118–119 °C serves as a rapid, low‑cost quality control check to distinguish 2,5‑dichloronicotinonitrile from its 2,6‑dichloro isomer (mp 121–124 °C) and from the mono‑chloro analog (mp 107–109 °C). This is especially useful for laboratories receiving bulk shipments or when sourcing from multiple vendors where isomer purity is critical for downstream reproducibility .

Cold‑Chain‑Managed Research Workflows

Due to its requirement for refrigerated storage (2–8 °C) under inert atmosphere, 2,5‑dichloronicotinonitrile is best suited for laboratories with established cold‑chain infrastructure. For high‑throughput screening facilities or academic labs with limited cold storage, the 2,6‑isomer (ambient‑stable) may be preferable unless the specific regiochemical advantages of the 2,5‑isomer are required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dichloronicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.